molecular formula C19H18O6 B14784736 5,7,3',4'-Tetramethoxyisoflavone

5,7,3',4'-Tetramethoxyisoflavone

Cat. No.: B14784736
M. Wt: 342.3 g/mol
InChI Key: QDYAOPVBEKBXBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5,7,3’,4’-Tetramethoxyisoflavone can be synthesized through several chemical routes. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of 5,7,3’,4’-Tetramethoxyisoflavone often involves extraction from plant sources, particularly from Murraya exotica. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7,3’,4’-Tetramethoxyisoflavone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’,4’-Tetramethoxyisoflavone, which can have different bioactivities and properties .

Scientific Research Applications

5,7,3’,4’-Tetramethoxyisoflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5,7,3’,4’-Tetramethoxyisoflavone exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3

InChI Key

QDYAOPVBEKBXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC

Origin of Product

United States

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